2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid” is a class of heterocyclic compounds . Naphthyridines, including this compound, are isolated mainly from marine organisms and terrestrial plants . They are known for their diverse biological activities and are commonly used in medicine, particularly in cancer and infectious diseases treatment .

Synthesis Analysis

The synthesis of 1,8-naphthyridine derivatives, including “2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid”, has been achieved through various methods. One of the common methods is the Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis . Another method involves the Michael addition of 2-aminopyridines with methylpropiolate to afford the addition compound, which on further cyclization at higher temperature yields the cyclized product .

Molecular Structure Analysis

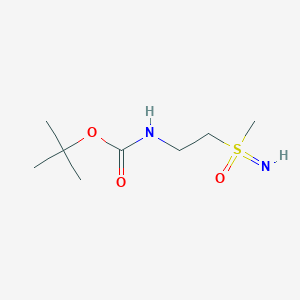

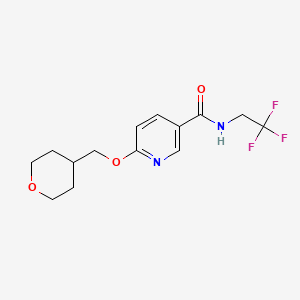

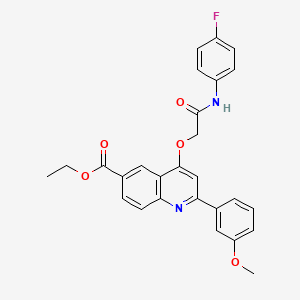

The molecular structure of “2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid” is characterized by a fused system of two pyridine rings . The molecular weight of this compound is 214.22 . The InChI code is 1S/C12H10N2O2/c15-12(16)9-6-8-2-1-5-13-11(8)14-10(9)7-3-4-7/h1-2,5-7H,3-4H2,(H,15,16) .

Physical And Chemical Properties Analysis

The physical form of “2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid” is a powder . It has a molecular weight of 214.22 . The compound has a chemical formula of C12H10N2O2 .

Aplicaciones Científicas De Investigación

Antibacterial Agents

Carboxylic acids with 1,8-naphthyridine moiety, such as 2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid, are well reported as antibacterial agents . They have displayed in vivo antibacterial activity , making them valuable in the development of new antibacterial drugs.

Intermediate in Drug Synthesis

This compound is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride , a fluorinated quinolone antibacterial drug. This highlights its importance in the pharmaceutical industry, particularly in the production of antibiotics.

Enhancing Antibacterial Activity

Research has shown that this compound can enhance the antibacterial activity of nalidixix acid against Pseudomonas aeruginosa . This suggests potential applications in the development of more effective antibacterial treatments.

Versatility in Chemical Reactions

2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid is noted for its exceptional versatility . Its unique blend of reactivity and selectivity makes it a valuable asset for advanced chemical reactions.

High Purity for Research Applications

This compound is available in high purity (Min. 95%) , making it suitable for use in various research applications where purity is crucial.

Availability for Commercial Use

The compound is commercially available , making it accessible for various scientific research and industrial applications.

Safety and Hazards

The safety information available for “2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid” indicates that it may cause skin and eye irritation and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

The future directions for “2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid” and other naphthyridine derivatives are promising. Their wide range of activity makes them a fascinating object of research with prospects for use in therapeutic purposes . The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches .

Mecanismo De Acción

Target of Action

It is known that 1,8-naphthyridine derivatives, to which this compound belongs, have demonstrated a variety of biological activities . These activities suggest that the compound may interact with multiple targets, depending on the specific functional groups present.

Mode of Action

1,8-naphthyridine derivatives have been found to possess activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of activities associated with 1,8-naphthyridine derivatives , it can be inferred that the compound may influence multiple biochemical pathways.

Result of Action

Given the range of biological activities associated with 1,8-naphthyridine derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.

Propiedades

IUPAC Name |

2-cyclopropyl-1,8-naphthyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)9-6-8-2-1-5-13-11(8)14-10(9)7-3-4-7/h1-2,5-7H,3-4H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYPGPQFHDZRBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C3C=CC=NC3=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol](/img/structure/B2936592.png)

![1-(1-((2-chlorophenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2936593.png)

![N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide](/img/structure/B2936594.png)

![1-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2936596.png)

![1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2936597.png)

![N-(1-cyanocyclopentyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2936598.png)